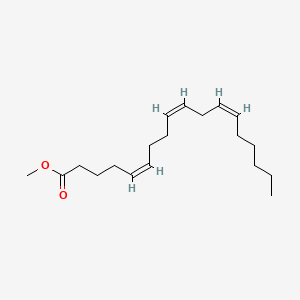

Methyl 5,9,12-octadecatrienoate

Descripción general

Descripción

Methyl 5,9,12-octadecatrienoate, also known as Pinolenic Acid methyl ester, is a compound with the molecular formula C19H32O2 . It is also referred to as Methyl (5E,9Z,12Z)-5,9,12-octadecatrienoate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl 9,15-octadecadienoate-6,7-d2 isomers were obtained by Wittig coupling between methyl 9-oxononanoate-6,7-d2 and 6-nonenyltriphenylphosphonium bromide . Another synthesis method involved the elution of the product to give an oil .Molecular Structure Analysis

The Methyl 5,9,12-octadecatrienoate molecule contains a total of 52 bonds. There are 20 non-H bond(s), 4 multiple bond(s), 14 rotatable bond(s), 4 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

Methyl 5,9,12-octadecatrienoate has a molecular weight of 292.5 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 14 rotatable bond count . The compound’s exact mass is 292.240230259 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Properties : Rakoff and Emken (1982) synthesized and studied the properties of Methyl 9,12,15-octadecatrienoate geometric isomers, providing foundational knowledge for further research in this area (Rakoff & Emken, 1982).

Identification and Separation of Isomers : Strocchi and Piretti (1968) focused on the separation and identification of geometrical isomers of Methyl 9,12,15-octadecatrienoate, which is crucial for understanding its chemical behavior (Strocchi & Piretti, 1968).

Screening in Seed Oils : Aitzetmüller, Werner, and Tsevegsüren (1993) explored the screening of seed oils for γ-linolenic acid, highlighting the importance of Methyl 5,9,12-octadecatrienoate in dietary and pharmaceutical applications (Aitzetmüller, Werner, & Tsevegsüren, 1993).

Alkali Isomerization Studies : Koritala (1984) conducted studies on the alkali isomerization of Methyl 9,12,15-octadecatrienoate geometrical isomers, which is significant for understanding its chemical transformations (Koritala, 1984).

Diels-Alder Reactions : Biermann et al. (2007) reported on the regio- and stereoselective Diels-Alder additions to Methyl 9-cis,11,13-trans-octadecatrienoate, a study that enhances understanding of its chemical reactivity (Biermann et al., 2007).

Analysis of Oxylipins : Rehbock, Gansser, and Berger (1997) analyzed oxylipins derived from Methyl 9,12,15-octadecatrienoate, contributing to our understanding of its metabolic pathways (Rehbock, Gansser, & Berger, 1997).

Propiedades

IUPAC Name |

methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRQLTPSFITDRF-BYKHLRFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347758 | |

| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,9,12-octadecatrienoate | |

CAS RN |

38406-57-4 | |

| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)